4-(Tosylmethyl)piperidine hydrochloride

Organic synthesis Nucleophilic substitution Leaving group

Sourcing a stable, crystalline piperidine intermediate with a reliable leaving group for nucleophilic displacement can be challenging, as mesyloxy/besyloxy analogs often yield oily, contaminated products. 4-(Tosylmethyl)piperidine hydrochloride solves this: - Crystalline solid ensures consistent gravimetric dispensing and long-term storage stability. - The tosylmethyl group provides superior leaving-group capacity vs. halomethyl/hydroxymethyl analogs, validated by a ~1.8-fold NK₃ potency gain (IC₅₀ = 6.2 vs 11 nM). - Dual functionality (free amine + tosylmethyl electrophile) enables orthogonal derivatization, reducing synthetic step count. Supplied as ≥98% purity hydrochloride salt for immediate use in medchem campaigns.

Molecular Formula C13H20ClNO2S
Molecular Weight 289.82 g/mol
Cat. No. B12081025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tosylmethyl)piperidine hydrochloride
Molecular FormulaC13H20ClNO2S
Molecular Weight289.82 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CC2CCNCC2.Cl
InChIInChI=1S/C13H19NO2S.ClH/c1-11-2-4-13(5-3-11)17(15,16)10-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H
InChIKeyJEIDWUPJDRHSGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Tosylmethyl)piperidine hydrochloride: Technical Baseline for Sourcing and Differentiation


4-(Tosylmethyl)piperidine hydrochloride (CAS 2358751-58-1; molecular formula C₁₃H₂₀ClNO₂S; MW 289.82 g/mol) is a 4-substituted piperidine derivative bearing a p-toluenesulfonylmethyl (tosylmethyl) group at the 4-position of the piperidine ring, isolated as the hydrochloride salt . The compound belongs to the broader class of 4,4-disubstituted and 4-substituted piperidines that serve as key intermediates in medicinal chemistry and pharmaceutical synthesis . The tosyl group functions as an excellent leaving group in nucleophilic substitution reactions, enabling modular derivatization of the piperidine core, while the hydrochloride salt form provides enhanced aqueous solubility and storage stability compared to the free base . This specific substitution pattern—a sulfonylmethyl group at the 4-position with a free secondary amine on the piperidine ring—distinguishes it from N-sulfonylated piperidines and from 4-substituted analogs bearing halogen, hydroxyl, or ether functionality at the methylene position .

Why 4-(Tosylmethyl)piperidine Hydrochloride Cannot Be Casually Replaced by Close Analogs


Piperidine derivatives substituted at the 4-position with simple methylene-linked functional groups (e.g., -CH₂Cl, -CH₂OH, -CH₂OCH₃, -CH₂NH₂) are often treated as interchangeable building blocks in medicinal chemistry workflows, yet their divergent reactivity profiles, leaving group capacities, and physicochemical properties make generic substitution scientifically unsound. The tosylmethyl moiety provides a sulfonate ester-type leaving group that is activated toward nucleophilic displacement yet remains sufficiently stable for isolation and storage as a crystalline solid, in contrast to halomethyl analogs that present corrosion and storage hazards, and hydroxymethyl analogs that require pre-activation before nucleophilic substitution can occur . Furthermore, the tosylmethyl group imparts distinct electronic and steric effects at the receptor level: in a head-to-head NK₃ antagonist study, the 4-phenylsulfonylmethyl-substituted piperidine (1c, IC₅₀ = 6.2 nM) demonstrated superior potency compared to the 4-fluorobenzyl analog (1d, IC₅₀ = 11 nM), representing a ~1.8-fold improvement in binding affinity attributable solely to the sulfonylmethyl substitution at the 4-position . Substituting with a non-sulfonylmethyl analog would forfeit this potency gain and potentially alter oral absorption characteristics .

Quantitative Differentiation Evidence: 4-(Tosylmethyl)piperidine Hydrochloride vs. Closest Analogs


Leaving Group Capacity: Tosylmethyl vs. Chloromethyl vs. Hydroxymethyl at the Piperidine 4-Position

The tosylmethyl group (-CH₂OTs) is an activated sulfonate ester leaving group, whereas chloromethyl (-CH₂Cl) relies on halide displacement and hydroxymethyl (-CH₂OH) requires pre-activation (e.g., conversion to a sulfonate ester or halide) before nucleophilic substitution. In the synthesis of paroxetine, tosylate ester intermediates (formula 6) are explicitly preferred over mesyloxy or besyloxy alternatives because the tosylate can be isolated as a solid crystalline material, enabling quality control and reducing contamination from solvent/reagent residues that would otherwise cause side reactions in subsequent steps . Chloromethyl analogs require corrosive reagents (e.g., thionyl chloride) for preparation and present handling hazards, while the hydroxymethyl analog is not directly competent for substitution without derivatization . The leaving group hierarchy—tosylmethyl enabling direct displacement under practical conditions without pre-activation—provides a synthetic efficiency advantage in multi-step pharmaceutical intermediate syntheses .

Organic synthesis Nucleophilic substitution Leaving group Piperidine functionalization

NK₃ Receptor Antagonist Potency: 4-Phenylsulfonylmethyl vs. 4-Fluorobenzyl vs. 4-Phenyl Piperidines

In a direct comparative study of five chiral piperidine-based tachykinin NK₃ antagonists evaluated under identical radioligand binding conditions, the 4-phenylsulfonylmethyl compound (1c) exhibited an IC₅₀ of 6.2 nmol·L⁻¹ . This represents a ~1.8-fold improvement in potency compared to the 4-fluorobenzyl analog (1d, IC₅₀ = 11 nmol·L⁻¹) and a ~2.7-fold improvement over the monosubstituted piperidine control (1e, IC₅₀ = 17 nmol·L⁻¹) . The 4-phenylsulfonylmethyl compound (1c) was only marginally less potent than the most active 4-phenyl analog (1b, IC₅₀ = 5.9 nmol·L⁻¹), establishing that the sulfonylmethyl motif at the 4-position is a key pharmacophoric element that confers single-digit nanomolar NK₃ antagonist activity . All compounds in this series were confirmed orally absorbable in rats, and the structural class demonstrated plasma half-lives ranging from 1.9 h to 6.4 h, indicating that the sulfonylmethyl group does not compromise pharmacokinetic properties relative to other 4-substituents .

Tachykinin NK₃ antagonist Receptor binding SAR Piperidine

Solubility and Salt Form Advantage: Hydrochloride Salt vs. Free Base Handling

4-(Tosylmethyl)piperidine hydrochloride is reported to be soluble in DMSO at >30 mg/mL . As a hydrochloride salt, the compound benefits from the general class property that stable salt forms of piperidine derivatives are easier to weigh, store, and transport compared to the corresponding free bases, which can be volatile liquids or hygroscopic solids . The hydrochloride salt can release the free piperidine under basic conditions or can be used directly as the piperidinium salt for acid-base regulation or salt metathesis applications . In contrast, 4-(chloromethyl)piperidine hydrochloride (MW ~170) and 4-(hydroxymethyl)piperidine (MW 129.2) are lower molecular weight analogs that may present different handling characteristics; the tosylmethyl group increases molecular weight to 289.82 g/mol, which may reduce volatility and improve weighability for quantitative laboratory operations . The predicted pKa for structurally related piperidine hydrochloride salts falls in the range of approximately 9.86±0.15, indicating that the piperidine nitrogen remains protonated under physiological and typical laboratory buffer conditions, contributing to consistent aqueous solubility behavior .

Solubility Salt form Formulation Storage

Synthetic Tractability: Tosylmethyl Piperidine as a Modular Building Block in Drug Intermediate Synthesis

The tosylmethyl-substituted piperidine scaffold has demonstrated broad utility as a pharmaceutical intermediate. The related compound N-Boc-4-(tosyloxymethyl)piperidine (CAS 166815-96-9) serves as a key precursor in the synthesis of Vandetanib (a targeted cancer therapy), Lurasidone (a second-generation antipsychotic), and Aripiprazole (an atypical antipsychotic) . The tosyl group serves as a good leaving group facilitating nucleophilic substitution, while orthogonal protecting group strategies (e.g., Boc protection on the piperidine nitrogen) enable controlled, sequential functionalization . The free amine form of 4-(tosylmethyl)piperidine hydrochloride (i.e., without N-protection) offers the advantage of direct participation in reactions without requiring a deprotection step, which can be contrasted with N-Boc-protected analogs where the deprotection step (typically with TFA) may reduce overall yield and introduce additional purification requirements . While specific head-to-head yield comparisons between 4-(tosylmethyl)piperidine hydrochloride and other 4-substituted piperidines in identical transformations are not available, the structural motif—a sulfonyl-activated methylene attached to the 4-position of a secondary piperidine—provides a unique combination of nucleophilic (free NH) and electrophilic (tosylmethyl) reaction centers within the same molecule .

Pharmaceutical intermediate Building block Organic synthesis Drug development

Validated Application Scenarios for 4-(Tosylmethyl)piperidine Hydrochloride Based on Quantitative Evidence


Pharmaceutical Intermediate for Multi-Step Synthesis Requiring Solid, Isolable Activated Building Blocks

In process chemistry routes analogous to paroxetine synthesis, where a leaving group must be introduced at the piperidine 4-methylene position, 4-(tosylmethyl)piperidine hydrochloride provides a crystalline solid intermediate that can be isolated, purified, and quality-controlled before use in subsequent nucleophilic displacement steps. This contrasts with mesyloxy and besyloxy alternatives that yield oily products prone to solvent and reagent contamination, which may cause side reactions and compromise final API purity . The hydrochloride salt form ensures consistent gravimetric dispensing and storage stability .

Medicinal Chemistry SAR Programs Targeting Tachykinin NK₃ Receptors

For structure-activity relationship campaigns exploring 4,4-disubstituted piperidine NK₃ antagonists, 4-(tosylmethyl)piperidine hydrochloride provides a validated scaffold entry point. The 4-phenylsulfonylmethyl motif has demonstrated IC₅₀ = 6.2 nmol·L⁻¹ against the NK₃ receptor, placing it within the same single-digit nanomolar potency range as the most active 4-phenyl analog (IC₅₀ = 5.9 nM) . The tosylmethyl group can serve as a synthetic handle for further derivatization or be retained as a pharmacophoric element, and compounds in this class have confirmed oral absorbability in preclinical models .

Modular Building Block for Orthogonal Functionalization Strategies in Complex Molecule Synthesis

The compound's dual functionality—a free secondary amine on the piperidine ring and a tosylmethyl electrophile at the 4-position—enables sequential, orthogonal derivatization without requiring protecting group interconversion. The free amine can participate directly in reductive amination, amide coupling, or N-arylation, while the tosylmethyl group undergoes nucleophilic displacement with amines, thiols, alkoxides, or stabilized carbanions . This convergent reactivity profile can reduce the step count in synthetic route design compared to approaches that require sequential protection/activation/deprotection cycles . Related tosylmethyl-piperidine intermediates have been employed in the synthesis of marketed drugs including Vandetanib, Lurasidone, and Aripiprazole .

Reference Standard for Sulfonylmethyl-Piperidine Physicochemical Profiling

With a defined molecular formula (C₁₃H₂₀ClNO₂S), molecular weight (289.82 g/mol), DMSO solubility (>30 mg/mL), and predicted pKa (~9.86 for the piperidine nitrogen), 4-(tosylmethyl)piperidine hydrochloride can serve as a well-characterized reference compound for physicochemical property benchmarking within sulfonylmethyl-piperidine chemical series . The hydrochloride salt form provides consistent ionization behavior under physiological pH conditions, making it suitable for solubility, permeability, and stability assays in early drug discovery profiling cascades .

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